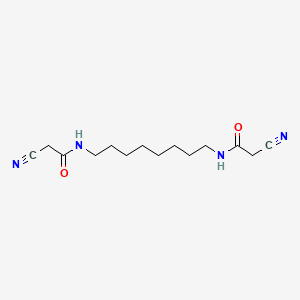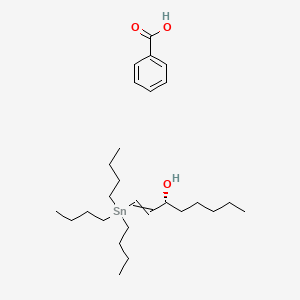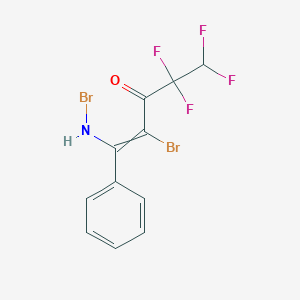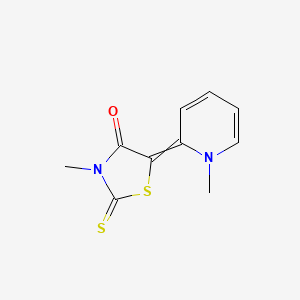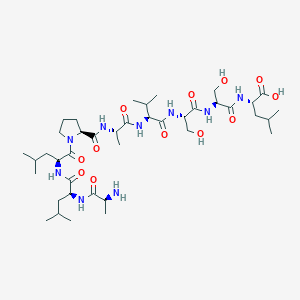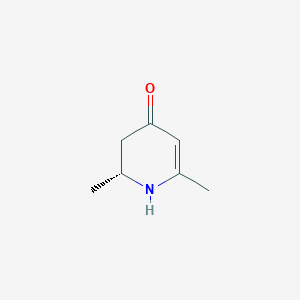
4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) is a heterocyclic compound with a pyridinone core structure This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a dihydro configuration at the 2 and 3 positions The (2R) designation indicates the specific stereochemistry of the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a 2,6-dimethylpyridine derivative with a suitable electrophile can lead to the formation of the desired pyridinone ring. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.
化学反应分析
Types of Reactions
4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydro form to fully saturated pyridinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated pyridinone compounds
科学研究应用
4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in the presence of a hydroxyl group and a quinolone ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different biological activities and applications.
Uniqueness
4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) is unique due to its specific stereochemistry and the presence of two methyl groups at the 2 and 6 positions
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
(2R)-2,6-dimethyl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H11NO/c1-5-3-7(9)4-6(2)8-5/h3,6,8H,4H2,1-2H3/t6-/m1/s1 |
InChI 键 |
JVXAQAHGKRRAPU-ZCFIWIBFSA-N |
手性 SMILES |
C[C@@H]1CC(=O)C=C(N1)C |
规范 SMILES |
CC1CC(=O)C=C(N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
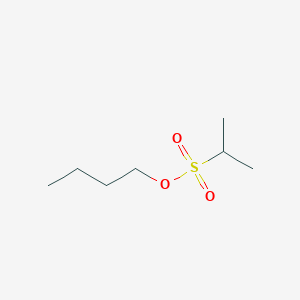
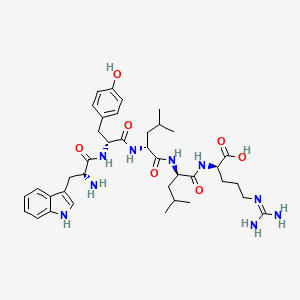
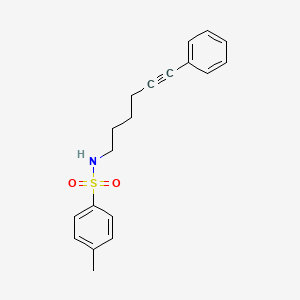
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
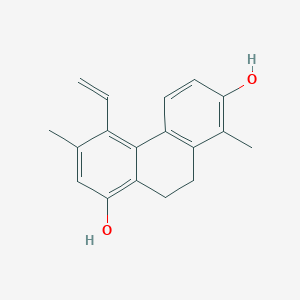
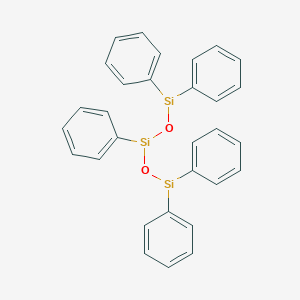
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)

